molecular formula C11H14BrNO B1272717 4-(2-Bromobenzyl)morpholine CAS No. 91130-51-7

4-(2-Bromobenzyl)morpholine

Cat. No. B1272717
CAS RN: 91130-51-7
M. Wt: 256.14 g/mol
InChI Key: RFCVOGXWQWZLPA-UHFFFAOYSA-N
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Description

The compound "4-(2-Bromobenzyl)morpholine" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and properties are discussed. These compounds are generally synthesized for their potential applications in various fields, including organic nonlinear optical (NLO) materials, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the synthesis of morpholin-4-ium p-aminobenzoate involves the reaction of morpholine with 4-aminobenzoic acid in an equi-molar ratio, using methanol as a solvent . Another study describes the synthesis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, which is achieved through a multi-step process starting with the corresponding imidazo[2,1-b][1,3,4]thiadiazole . Additionally, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, is achieved by the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of morpholin-4-ium p-aminobenzoate is solved and refined using Direct Methods and full-matrix least-squares technique . The crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is determined, showing that the morpholine ring adopts a chair conformation . Similarly, the structure of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine is established by elemental analysis, high-resolution mass-spectrometry, and X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives is explored in the context of their potential applications. For instance, the bromonium ylide intermediate is proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which is formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene . The nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine selectively gives a 4-substituted product .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized to assess their suitability for various applications. The thermal stability and decomposition details of morpholin-4-ium p-aminobenzoate are studied through TG/DTA thermograms, and its NLO characteristic is explored by powder second harmonic generation (SHG) studies . The crystal packing of the morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions leading to the formation of a supramolecular network .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Synthesis of Derivatives : A study by Aziz‐ur‐Rehman et al. (2016) discusses the synthesis of derivatives from 4-(2-aminoethyl)morpholine. This synthesis process is crucial for creating compounds with potential antibacterial properties (Aziz‐ur‐Rehman et al., 2016).

Antioxidant and Antimicrobial Properties

  • Antimicrobial and Antioxidant Activities : E. Menteşe et al. (2015) explored the antimicrobial and antioxidant activities of benzimidazole derivatives containing morpholine rings. These findings are significant for developing new therapeutic agents (E. Menteşe, S. Ülker, & B. Kahveci, 2015).

Molecular Structure and Interaction Studies

  • Crystallographic Analysis : A study conducted by Aamal A. Al-Mutairi et al. (2021) investigates the molecular structure and interaction of chemotherapeutic agents, including those with a morpholine structure. This research provides insights into the molecular dynamics and potential applications in drug development (Aamal A. Al-Mutairi et al., 2021).

Application in Organic Synthesis

  • Regioselective Synthesis : K. Majumdar and P. Mukhopadhyay (2003) explored the regioselective synthesis of benzopyranoquinolinones, demonstrating the role of morpholine derivatives in facilitating complex organic reactions (K. Majumdar & P. Mukhopadhyay, 2003).

Safety and Hazards

The safety information for “4-(2-Bromobenzyl)morpholine” indicates that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(2-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCVOGXWQWZLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385841
Record name 4-(2-Bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91130-51-7
Record name 4-(2-Bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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